molecular formula C18H17N3O5S B11027977 methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11027977
M. Wt: 387.4 g/mol
InChI Key: MFTKNCJNOUYIBD-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the indole moiety and the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
  • Ethyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1574354-75-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S, with a molecular weight of 387.4 g/mol. The structure features multiple functional groups including a thiazole ring, an indole moiety, and a methoxycarbonyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H17N3O5SC_{18}H_{17}N_{3}O_{5}S
Molecular Weight387.4 g/mol
CAS Number1574354-75-8

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The indole and thiazole moieties are known for their roles in neuropharmacology and anticancer activities, respectively. Research indicates that compounds with similar structures often exhibit antioxidant properties and may serve as neuroprotective agents.

Structure-Activity Relationship (SAR)

A structure-activity relationship study is essential for understanding how modifications to the compound's structure affect its biological activity. For instance, the presence of the indole ring has been correlated with enhanced receptor binding affinity and neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.

Key Findings from SAR Studies

  • Indole Substituents : Variations in the indole moiety significantly impact the compound's affinity for dopamine receptors .
  • Thiazole Modifications : Changes in the thiazole ring can enhance or reduce cytotoxicity against cancer cell lines .

Antioxidant Activity

Research has shown that compounds containing indole derivatives exhibit potent antioxidant activity, which can help mitigate oxidative stress in neurodegenerative conditions .

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by activating specific dopamine receptors, thereby improving behavioral outcomes in animal models of Parkinson's disease .

Anticancer Properties

The thiazole component is associated with anticancer properties, as thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Neuroprotection in Parkinson's Disease Models : A study demonstrated that similar indole-thiazole hybrids improved dopaminergic neuron survival in MPTP-induced models of Parkinson's disease .
  • Cytotoxicity Against Cancer Cell Lines : Research on related thiazole compounds revealed significant cytotoxic effects against breast and lung cancer cells, suggesting potential applications for this compound in oncology .

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-21-7-6-10-4-5-11(8-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23)

InChI Key

MFTKNCJNOUYIBD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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